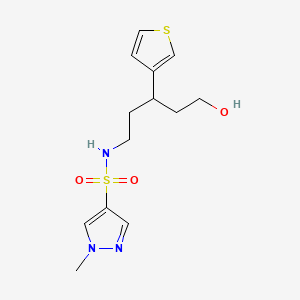
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H19N3O3S2 and its molecular weight is 329.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a sulfonamide group, and a thiophene moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production .
- Antimicrobial Properties : The compound's structure suggests it could exhibit antimicrobial activity against various pathogens, as seen with other thiophene derivatives.
1. Anti-inflammatory Effects
Studies have indicated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory properties.
2. Antimicrobial Activity
Research on thiophene derivatives has shown promising results against various bacterial strains. For example, compounds with similar structures were tested against E. coli and Bacillus subtilis, demonstrating significant antimicrobial effects . The potential for this compound to act against microbial infections warrants further investigation.
3. Neuroprotective Effects
Some studies suggest that pyrazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Compounds in this class have been evaluated for their ability to inhibit MAO-B, an enzyme linked to neurodegeneration .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:
Case Studies
In one study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The most promising candidates exhibited significant inhibition of inflammatory markers in vitro, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. Results indicated that certain derivatives showed potent activity against gram-positive and gram-negative bacteria, highlighting the potential for this compound in treating infections .
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-16-9-13(8-14-16)21(18,19)15-5-2-11(3-6-17)12-4-7-20-10-12/h4,7-11,15,17H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJMUCBIAVEMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














